![molecular formula C23H19Cl2N5O5S B1461710 3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate CAS No. 1141395-04-1](/img/structure/B1461710.png)
3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate
Overview
Description
This compound, also known by its CAS Number 1144035-53-9, is a solid substance . Its IUPAC name is 3,5-dichlorobenzyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]-1-piperazinecarboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C22H21Cl2N3O5 . The InChI code is 1S/C22H21Cl2N3O5/c23-16-9-14 (10-17 (24)12-16)13-31-22 (30)27-7-5-26 (6-8-27)4-3-19 (28)15-1-2-18-20 (11-15)32-21 (29)25-18/h1-2,9-12H,3-8,13H2, (H,25,29) .Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .Scientific Research Applications
Synthesis and Biological Activity
- A study on the synthesis and biological activity of (2-Substituted-4-methylthiazol-5-yl) (4-substituted piperazin-1-yl)methanone derivatives describes the creation of novel compounds by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, which showed moderate to good antimicrobial activity (P. Mhaske et al., 2014).
Antimicrobial Activity
- Research into new pyridine derivatives, which involved condensing acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to prepare amide derivatives, found that these compounds exhibited variable and modest activity against bacteria and fungi (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Characterization and Biological Evaluation
- A study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provided characterization and biological evaluation, indicating poor antibacterial and moderate anthelmintic activity, showcasing the compound's potential in biological applications (C. Sanjeevarayappa et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335-H413 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause long lasting harmful effects to aquatic life . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)carbamoyl]-1,3-thiazol-2-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N5O5S/c24-14-7-13(8-15(25)9-14)11-34-23(33)30-5-3-29(4-6-30)21-27-18(12-36-21)20(31)26-16-1-2-17-19(10-16)35-22(32)28-17/h1-2,7-10,12H,3-6,11H2,(H,26,31)(H,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLRSVUKWQUIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)NC(=O)O4)C(=O)OCC5=CC(=CC(=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657847 | |
Record name | (3,5-Dichlorophenyl)methyl 4-{4-[(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)carbamoyl]-1,3-thiazol-2-yl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate | |
CAS RN |
1141395-04-1 | |
Record name | (3,5-Dichlorophenyl)methyl 4-{4-[(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)carbamoyl]-1,3-thiazol-2-yl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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